molecular formula C26H31O3P B12902227 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate

Cat. No.: B12902227
M. Wt: 422.5 g/mol
InChI Key: BGBGJLHLKBZBCD-IQQRHTAWSA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate is a chiral phosphonate compound It is characterized by its complex structure, which includes a cyclohexyl ring, a naphthyl group, and a phenylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate typically involves the use of organophosphorus chemistry. One common method is the reaction of a halogenophosphine with an organometallic reagent, such as a Grignard reagent The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonates. These products can be further utilized in various applications, including catalysis and material science .

Scientific Research Applications

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the compound can participate in signaling pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral phosphonates and phosphine oxides, such as:

Uniqueness

What sets (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate apart is its specific chiral configuration, which can lead to unique interactions with biological targets and distinct reactivity in chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H31O3P

Molecular Weight

422.5 g/mol

IUPAC Name

1-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxynaphthalene

InChI

InChI=1S/C26H31O3P/c1-19(2)23-17-16-20(3)18-26(23)29-30(27,22-12-5-4-6-13-22)28-25-15-9-11-21-10-7-8-14-24(21)25/h4-15,19-20,23,26H,16-18H2,1-3H3/t20-,23+,26-,30?/m1/s1

InChI Key

BGBGJLHLKBZBCD-IQQRHTAWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43)C(C)C

Origin of Product

United States

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